GSK3739936

Description

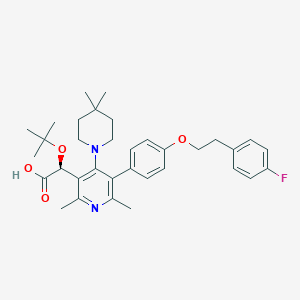

Structure

3D Structure

Properties

Molecular Formula |

C34H43FN2O4 |

|---|---|

Molecular Weight |

562.7 g/mol |

IUPAC Name |

(2S)-2-[4-(4,4-dimethylpiperidin-1-yl)-5-[4-[2-(4-fluorophenyl)ethoxy]phenyl]-2,6-dimethylpyridin-3-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid |

InChI |

InChI=1S/C34H43FN2O4/c1-22-28(25-10-14-27(15-11-25)40-21-16-24-8-12-26(35)13-9-24)30(37-19-17-34(6,7)18-20-37)29(23(2)36-22)31(32(38)39)41-33(3,4)5/h8-15,31H,16-21H2,1-7H3,(H,38,39)/t31-/m0/s1 |

InChI Key |

LISBHANFFRGXOI-HKBQPEDESA-N |

Isomeric SMILES |

CC1=C(C(=C(C(=N1)C)[C@@H](C(=O)O)OC(C)(C)C)N2CCC(CC2)(C)C)C3=CC=C(C=C3)OCCC4=CC=C(C=C4)F |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(C(=O)O)OC(C)(C)C)N2CCC(CC2)(C)C)C3=CC=C(C=C3)OCCC4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of GSK3739936

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3739936 (also known as BMS-986180) is a potent, investigational allosteric inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase (IN).[1][2] This document provides a comprehensive technical overview of its mechanism of action, supported by preclinical data. This compound exhibits a novel dual mechanism, disrupting both the early and late stages of the HIV-1 replication cycle. It binds to a pocket at the interface of two integrase monomers, which is also the binding site for the host protein LEDGF/p75.[1] This allosteric binding event prevents the proper integration of the viral DNA into the host genome and, crucially, induces aberrant multimerization of integrase, leading to the formation of non-infectious virions.[1] While demonstrating promising antiviral potency and a favorable preclinical pharmacokinetic profile, development of this compound was halted due to adverse findings in rat toxicology studies.[1][2]

Core Mechanism of Action: Dual Disruption of HIV-1 Replication

This compound's primary mode of action is the allosteric inhibition of HIV-1 integrase, a key enzyme essential for viral replication. This inhibition manifests in a dual-pronged attack on the viral lifecycle:

-

Early-Phase Inhibition: Interference with Viral DNA Integration: By binding to the catalytic core domain of integrase at the LEDGF/p75 binding site, this compound prevents the stable assembly of the integrase-viral DNA complex, known as the intasome. This disruption occurs at or prior to the 3'-processing step, a critical prerequisite for the integration of the proviral DNA into the host cell's chromosome.

-

Late-Phase Inhibition: Induction of Aberrant Integrase Multimerization: During the maturation phase of the viral lifecycle, this compound promotes the abnormal, higher-order multimerization of integrase proteins. This leads to the formation of defective, replication-incompetent viral particles. These virions are characterized by a mislocalized ribonucleoprotein complex, situated outside of a condensed viral core, rendering them non-infectious to new cells.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro Antiviral Activity of this compound

| Parameter | Virus Strain/Cell Line | Value |

| EC50 | HIV-1 (unspecified strain) | 1.7 nM |

| CC50 | Not explicitly stated in search results | >90 µM (for a similar compound) |

EC50: 50% effective concentration. CC50: 50% cytotoxic concentration.

Table 2: Preclinical Pharmacokinetic Profile of a Promising Lead Compound (Compound 29, a close analog of this compound)

| Species | Parameter | Value |

| Rat | Pharmacokinetic Profile | Described as "good" |

| Multiple Preclinical Species | Predicted Human Efficacious Dose | Low |

Detailed pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), half-life (t1/2), and bioavailability (F) for this compound were not available in the provided search results but were generally described as favorable for the lead compound.

Table 3: Toxicology Findings for this compound

| Species | Finding |

| Rat | Precluded further development |

The specific nature of the toxicological findings in rats was not detailed in the provided search results.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of allosteric HIV-1 integrase inhibitors like this compound.

1. HIV-1 Antiviral Assay (Cell-Based)

-

Objective: To determine the 50% effective concentration (EC50) of the compound required to inhibit HIV-1 replication in cell culture.

-

Cell Line: MT-2 cells.

-

Virus: HIV-1 laboratory-adapted strains.

-

Procedure:

-

Seed MT-2 cells in 96-well plates.

-

Prepare serial dilutions of this compound.

-

Infect the cells with a known multiplicity of infection (MOI) of HIV-1 in the presence of the various concentrations of the compound.

-

Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

-

Measure the extent of viral replication. This can be done through various methods, such as quantifying the activity of viral reverse transcriptase in the culture supernatant or measuring the expression of a reporter gene (e.g., luciferase) engineered into the viral genome.

-

The EC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.

-

2. Cytotoxicity Assay

-

Objective: To determine the 50% cytotoxic concentration (CC50) of the compound.

-

Cell Line: MT-2 cells (or other relevant cell lines).

-

Procedure:

-

Seed cells in 96-well plates.

-

Expose the cells to serial dilutions of this compound.

-

Incubate for the same duration as the antiviral assay.

-

Assess cell viability using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or a luminescence-based assay that measures ATP content.

-

The CC50 value is calculated from the dose-response curve of cell viability versus compound concentration.

-

3. In Vitro Metabolic Stability Assay

-

Objective: To assess the rate at which the compound is metabolized by liver enzymes, providing an indication of its likely in vivo clearance.

-

System: Liver microsomes or hepatocytes from various species (e.g., human, rat, monkey).

-

Procedure:

-

Incubate this compound at a known concentration with a suspension of liver microsomes or hepatocytes, supplemented with necessary cofactors (e.g., NADPH for cytochrome P450-mediated metabolism).

-

Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).

-

Quench the metabolic reaction in the samples.

-

Quantify the remaining concentration of the parent compound in each sample using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The rate of disappearance of the compound is used to calculate parameters like in vitro half-life (t1/2) and intrinsic clearance (CLint).

-

4. In Vivo Pharmacokinetic Study

-

Objective: To determine the pharmacokinetic profile of the compound in preclinical animal models.

-

Species: Typically rodents (e.g., rats) and non-rodents (e.g., dogs or monkeys).

-

Procedure:

-

Administer a single dose of this compound to the animals, either intravenously (IV) to determine clearance and volume of distribution, or orally (PO) to assess bioavailability.

-

Collect blood samples at multiple time points after dosing.

-

Process the blood samples to obtain plasma.

-

Quantify the concentration of this compound in the plasma samples using LC-MS/MS.

-

Plot the plasma concentration versus time profile and use non-compartmental or compartmental analysis to determine key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vss), half-life (t1/2), and oral bioavailability (F).

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Dual mechanism of action of this compound on the HIV-1 replication cycle.

Caption: Experimental workflow for determining the in vitro antiviral activity (EC50).

Caption: General workflow for an in vivo pharmacokinetic study.

References

The Discovery and Synthesis of GSK3739936: An In-depth Technical Guide

Introduction

GSK3739936, also known as BMS-986180, is a potent, allosteric inhibitor of HIV-1 integrase (ALLINI).[1] Unlike traditional integrase strand transfer inhibitors (INSTIs), ALLINIs have a novel mechanism of action, inhibiting HIV-1 replication by inducing aberrant integrase multimerization, which results in the production of replication-deficient viral particles.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical profiling of this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Design

The development of this compound stemmed from the optimization of a pyridine-based series of allosteric integrase inhibitors.[2][3] A key focus of the optimization process was to achieve potent inhibition of HIV-1 variants with polymorphisms at amino acid residues 124 and 125 of the integrase enzyme.[2] The design strategy involved modifications to a lead compound to enhance its antiviral potency and pharmacokinetic profile.[2]

Mechanism of Action

This compound functions as a "molecular glue," binding to a well-defined pocket at the interface of two integrase monomers.[2][4] This binding event promotes excessive and improper multimerization of the integrase protein.[2][4] The resulting aberrant integrase multimers are unable to properly assemble with the viral RNA, leading to the formation of non-infectious virions with defective cores.[5] This unique mechanism of action makes ALLINIs like this compound active against HIV-1 strains that are resistant to other classes of antiretroviral drugs, including INSTIs.[3]

Synthesis of this compound

The synthesis of this compound is a multi-step process. A detailed synthetic scheme is provided in the supporting information of the primary publication.[6] The following diagram outlines the key synthetic transformations.

Quantitative Data

The preclinical evaluation of this compound generated significant quantitative data, which is summarized in the tables below.

Table 1: In Vitro Antiviral Activity of this compound

| HIV-1 Strain/Variant | EC50 (nM) |

| Wild-Type | 1.7[1] |

| 124/125 Polymorphs | Potent activity maintained[2] |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | CC50 (µM) |

| MT-2 | > 200[7] |

Table 3: Pharmacokinetic Properties of a Preclinical Lead Compound (Compound 29)

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Bioavailability (%) |

| Rat | 12 | 2.3 | 2.7 | 60 |

| Dog | 3.4 | 1.8 | 6.1 | 100 |

Note: The pharmacokinetic data presented is for a promising preclinical lead compound (29) from the same series as this compound, as detailed in the primary publication.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are provided in the supporting information of the primary publication.[6] Key methodologies are summarized below.

General Synthetic Chemistry Protocol

The synthesis of this compound and related analogs involved standard organic chemistry techniques. Reactions were typically carried out under an inert atmosphere (nitrogen or argon). Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates or by liquid chromatography-mass spectrometry (LC-MS). Purification of intermediates and final products was achieved by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC). The structure and purity of all compounds were confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Antiviral Assay Protocol

The antiviral activity of this compound was determined using a cell-based assay. In a typical experiment, MT-2 cells were infected with HIV-1 in the presence of serial dilutions of the test compound. After a defined incubation period, the extent of viral replication was quantified by measuring the activity of a reporter enzyme (e.g., luciferase) or by quantifying a viral protein (e.g., p24 antigen) in the cell culture supernatant. The 50% effective concentration (EC50) was calculated as the compound concentration that inhibited viral replication by 50% compared to a vehicle-treated control.

Cytotoxicity Assay Protocol

The cytotoxicity of this compound was assessed in MT-2 cells. Cells were incubated with serial dilutions of the compound for a period similar to the antiviral assay. Cell viability was then determined using a colorimetric assay, such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a CellTiter-Glo® luminescent cell viability assay. The 50% cytotoxic concentration (CC50) was calculated as the compound concentration that reduced cell viability by 50% compared to a vehicle-treated control.

In Vivo Pharmacokinetic Study Protocol

Pharmacokinetic studies were conducted in rats and dogs to evaluate the drug-like properties of the compounds. A single dose of the test compound was administered intravenously (IV) or orally (PO). Blood samples were collected at various time points after dosing. The concentration of the compound in plasma was determined using a validated LC-MS/MS method. Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, were calculated using standard non-compartmental analysis.

Conclusion

This compound is a potent allosteric inhibitor of HIV-1 integrase with a novel mechanism of action.[1][2] Its discovery and preclinical development highlight a promising new strategy for the treatment of HIV-1 infection. The detailed synthetic and biological data presented in this guide provide a valuable resource for researchers in the fields of medicinal chemistry, virology, and drug development. Further investigation into this class of compounds was warranted, although findings in rat toxicology studies precluded the further development of a promising preclinical lead from this series.[2]

References

- 1. This compound | HIV-1 integrase inhibitor | Probechem Biochemicals [probechem.com]

- 2. Design, Synthesis, and Preclinical Profiling of this compound (BMS-986180), an Allosteric Inhibitor of HIV-1 Integrase with Broad-Spectrum Activity toward 124/125 Polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

GSK3739936: An In-depth Technical Guide to an Allosteric HIV-1 Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK3739936 is a potent, preclinical allosteric inhibitor of HIV-1 integrase (IN). Unlike traditional integrase strand transfer inhibitors (INSTIs), this compound employs a novel mechanism of action by binding to a pocket at the dimer interface of the integrase catalytic core domain (CCD). This binding induces a conformational change that promotes aberrant, higher-order multimerization of integrase, effectively acting as a "molecular glue" between the CCD and the C-terminal domain (CTD) of an adjacent integrase dimer.[1][2][3] This hyper-aggregation of integrase disrupts the normal process of viral maturation, leading to the production of non-infectious, replication-deficient virions with malformed capsids.[4][5] this compound exhibits potent antiviral activity against a broad range of HIV-1 variants, including those with polymorphisms at amino acid residues 124 and 125, which can confer resistance to other allosteric inhibitors.[4] This technical guide provides a comprehensive overview of the available data on this compound, including its biochemical and cellular activities, pharmacokinetic profile, and the experimental methodologies used for its characterization.

Data Presentation

Table 1: In Vitro Potency and Cytotoxicity of this compound

| Parameter | Value | Cell Line | Comments | Reference |

| IC50 | 11.1 nM | - | Biochemical assay measuring the inhibition of integrase catalytic activity. | [6] |

| EC50 | 1.7 nM | MT-2 | Cell-based assay measuring the inhibition of HIV-1 replication. | [6] |

| CC50 | >20 µM | MT-2 | Measures the concentration at which the compound is toxic to 50% of the cells. | [6] |

Table 2: Preclinical Pharmacokinetic Profile of this compound

| Species | Clearance | Elimination Half-life | Oral Bioavailability (%) | Tmax (h) | Reference |

| Mouse | Low | Moderate to Long | 52-89 | 2-5 | [6] |

| Rat | Low | Moderate to Long | 52-89 | 2-5 | [6] |

| Dog | Low | Moderate to Long | 52-89 | 2-5 | [6] |

| Cynomolgus Monkey | Moderate | Short | 52-89 | 2-5 | [6] |

Experimental Protocols

HIV-1 Antiviral Activity Assay (MT-2 Cell Line)

This protocol outlines a representative method for determining the anti-HIV-1 activity of a compound like this compound in a human T-cell line.

a. Materials:

-

MT-2 cells

-

HIV-1 laboratory-adapted strain (e.g., NL4-3)

-

This compound (or other test compounds)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

96-well microtiter plates

-

HIV-1 p24 antigen ELISA kit

b. Procedure:

-

Seed MT-2 cells in a 96-well plate at a density of 2 x 10^5 cells/mL in RPMI-1640 medium.

-

Prepare serial dilutions of this compound in the culture medium.

-

Add the diluted compound to the wells containing the MT-2 cells.

-

Infect the cells with a predetermined multiplicity of infection (MOI) of the HIV-1 virus stock (e.g., 0.1).

-

Incubate the plates at 37°C in a 5% CO2 atmosphere for 4-7 days.

-

On the day of analysis, collect the cell-free supernatant from each well.

-

Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

-

The 50% effective concentration (EC50) is calculated as the compound concentration that reduces p24 antigen production by 50% compared to the virus control wells without the compound.

HIV-1 Integrase Biochemical Inhibition Assay

This protocol describes a method to assess the direct inhibitory effect of a compound on the catalytic activity of recombinant HIV-1 integrase.

a. Materials:

-

Recombinant HIV-1 integrase protein

-

Oligonucleotide substrates mimicking the viral DNA ends (donor substrate) and a target DNA (acceptor substrate). One of the substrates should be labeled (e.g., with biotin or a fluorophore) for detection.

-

Assay buffer (containing buffer salts, DTT, and MnCl2 or MgCl2)

-

This compound (or other test compounds)

-

Detection reagents (e.g., streptavidin-conjugated horseradish peroxidase and a suitable substrate for colorimetric or chemiluminescent detection)

-

96- or 384-well plates

b. Procedure:

-

Coat the wells of a microtiter plate with the unlabeled oligonucleotide substrate.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a separate tube, pre-incubate the recombinant HIV-1 integrase with the diluted compound for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Add the integrase-compound mixture to the substrate-coated wells.

-

Initiate the reaction by adding the labeled oligonucleotide substrate.

-

Incubate the plate at 37°C for 1-2 hours to allow for the strand transfer reaction to occur.

-

Wash the wells to remove unbound reagents.

-

Add the detection reagents and measure the signal, which is proportional to the amount of integrated product.

-

The 50% inhibitory concentration (IC50) is determined as the compound concentration that reduces the integrase activity by 50% compared to the enzyme control without the inhibitor.

HIV-1 Maturation and Morphology Analysis (Electron Microscopy)

This protocol provides a general workflow for evaluating the effect of a compound on the morphology of HIV-1 particles, a key indicator of maturation defects.

a. Materials:

-

HEK293T cells

-

HIV-1 proviral DNA (e.g., pNL4-3)

-

Transfection reagent

-

This compound (or other test compounds)

-

Fixatives (e.g., glutaraldehyde, osmium tetroxide)

-

Resins for embedding (e.g., Epon)

-

Uranyl acetate and lead citrate for staining

-

Transmission electron microscope (TEM)

b. Procedure:

-

Transfect HEK293T cells with the HIV-1 proviral DNA to produce virus particles.

-

Treat the transfected cells with this compound at various concentrations.

-

After 48-72 hours, harvest the virus-containing supernatant.

-

Concentrate the virus particles by ultracentrifugation.

-

Fix the virus pellets with glutaraldehyde, followed by post-fixation with osmium tetroxide.

-

Dehydrate the pellets through a series of ethanol washes and embed them in resin.

-

Cut ultrathin sections of the embedded pellets and place them on copper grids.

-

Stain the sections with uranyl acetate and lead citrate.

-

Examine the sections using a transmission electron microscope.

-

Capture images of the virions and classify them based on their morphology (e.g., mature with a conical core, immature with a thick protein shell, or aberrant/eccentric).

-

Quantify the percentage of each morphology in the presence and absence of the compound to assess its effect on viral maturation.

Mandatory Visualizations

References

- 1. The Drug-Induced Interface That Drives HIV-1 Integrase Hypermultimerization and Loss of Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Drug-Induced Interface That Drives HIV-1 Integrase Hypermultimerization and Loss of Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Design, Synthesis, and Preclinical Profiling of this compound (BMS-986180), an Allosteric Inhibitor of HIV-1 Integrase with Broad-Spectrum Activity toward 124/125 Polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

Preclinical Profile of GSK3739936: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK3739936 (also known as BMS-986180) is a potent, orally bioavailable allosteric inhibitor of HIV-1 integrase (ALLINI). It exhibits a novel mechanism of action by inducing aberrant multimerization of the HIV-1 integrase enzyme, leading to the formation of replication-incompetent virions. Preclinical studies demonstrated excellent in vitro antiviral potency and a favorable pharmacokinetic profile across multiple species. However, its development was halted due to adverse toxicological findings in rats, specifically dose-dependent lipid vacuolation in the liver and kidneys. This document provides a comprehensive overview of the preclinical data for this compound.

Mechanism of Action

This compound is an allosteric inhibitor of HIV-1 integrase. Unlike integrase strand transfer inhibitors (INSTIs) that target the catalytic site, this compound binds to a distinct pocket at the dimer interface of the integrase catalytic core domain. This binding event stabilizes a non-productive conformation of integrase, promoting its aberrant multimerization. This ultimately disrupts the normal process of viral maturation, resulting in the production of non-infectious viral particles with mislocalized ribonucleoprotein complexes.[1][2][3]

Below is a diagram illustrating the proposed signaling pathway for the mechanism of action of this compound.

References

- 1. A scalable workflow to test “shock and kill” therapeutic approaches against the HIV-1 latent reservoir in blood cells ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design, Synthesis, and Preclinical Profiling of this compound (BMS-986180), an Allosteric Inhibitor of HIV-1 Integrase with Broad-Spectrum Activity toward 124/125 Polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Novel Allosteric Inhibition of HIV-1 Integrase by GSK3739936: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of GSK3739936 (also known as BMS-986180), a potent, orally bioavailable allosteric inhibitor of HIV-1 integrase. Developed for researchers, scientists, and drug development professionals, this document details the compound's novel mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

This compound represents a significant advancement in anti-retroviral therapy by targeting a non-catalytic site on the HIV-1 integrase enzyme. Its unique allosteric mechanism inhibits viral replication by promoting aberrant integrase multimerization, leading to the formation of replication-deficient viral particles.[1][2][3] This approach offers a distinct advantage over traditional active-site inhibitors and presents a promising new strategy in the fight against HIV-1.

Core Mechanism of Action: Inducing Aberrant Multimerization

This compound binds to a well-defined pocket at the interface of two integrase monomers.[1][2][3] This binding event acts as a "molecular glue," stabilizing a non-functional conformation of the integrase enzyme. This stabilization, in turn, promotes the formation of higher-order, aberrant integrase multimers. These aberrant multimers are catalytically inactive and interfere with the normal process of viral maturation, ultimately resulting in the production of non-infectious virions. This allosteric inhibition is a novel mechanism that disrupts the function of HIV-1 integrase, an enzyme crucial for the replication of the virus.

Quantitative Data Summary

The preclinical profile of this compound demonstrates its potent anti-viral activity and target engagement. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Description |

| IC50 | 11.1 nM | The half maximal inhibitory concentration against HIV-1 integrase. |

| EC50 | 1.7 nM | The half maximal effective concentration in a cell-based antiviral assay. |

| CC50 | >20 µM | The half maximal cytotoxic concentration in MT-2 cells, indicating low cytotoxicity. |

| CYP Inhibition | >24.3 µM | Weak inhibition of cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions. |

| Oral Bioavailability | 52-89% | High oral bioavailability observed in preclinical species. |

| Absorption (tmax) | 2-5 hours | Rapid absorption following oral administration in preclinical species. |

| Clearance | Low to Moderate | Favorable clearance profiles in mouse, rat, and dog. |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical profiling of this compound are provided below.

HIV-1 Integrase Strand Transfer (INST) TR-FRET Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay was utilized to determine the IC50 value of this compound against the strand transfer activity of HIV-1 integrase.

-

Reagents:

-

His-tagged HIV-1 integrase

-

Biotinylated viral DNA substrate

-

Europium-labeled anti-His antibody (donor fluorophore)

-

Streptavidin-conjugated fluorophore (acceptor)

-

This compound at varying concentrations

-

-

Protocol:

-

His-tagged HIV-1 integrase is incubated with the biotinylated viral DNA substrate in the presence of varying concentrations of this compound.

-

The europium-labeled anti-His antibody and the streptavidin-conjugated fluorophore are added to the reaction mixture.

-

If integrase binds to the DNA, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.

-

The reaction is incubated at 37°C.

-

The FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based HIV-1 Antiviral Assay

This assay was performed to determine the EC50 value of this compound in a cellular context.

-

Cell Line: MT-2 cells

-

Virus: HIV-1 laboratory strains

-

Protocol:

-

MT-2 cells are seeded in 96-well plates.

-

The cells are infected with a known titer of HIV-1 in the presence of serial dilutions of this compound.

-

The infected cells are incubated for a period that allows for multiple rounds of viral replication.

-

Viral replication is quantified by measuring a viral marker, such as p24 antigen levels in the cell supernatant, using an ELISA-based method.

-

The EC50 value is determined by analyzing the dose-response curve of viral inhibition.

-

Cytotoxicity Assay

This assay was conducted to assess the cytotoxic potential of this compound.

-

Cell Line: MT-2 cells

-

Protocol:

-

MT-2 cells are cultured in the presence of various concentrations of this compound for a duration comparable to the antiviral assay.

-

Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay, which quantifies mitochondrial metabolic activity.

-

The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

-

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows associated with the allosteric inhibition by this compound.

References

Methodological & Application

Application Notes and Protocols for GSK3739936: An Allosteric HIV-1 Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for conducting antiviral assays with GSK3739936, a potent allosteric inhibitor of HIV-1 integrase. Detailed methodologies, data presentation, and visualizations are included to facilitate the evaluation of this compound's antiviral activity.

Introduction

This compound (also known as BMS-986180) is an investigational allosteric inhibitor of HIV-1 integrase (ALLINI).[1][2] Unlike traditional integrase strand transfer inhibitors (INSTIs), this compound possesses a novel mechanism of action. It binds to a pocket at the interface of two integrase monomers, promoting aberrant integrase multimerization.[1][2] This leads to the production of replication-deficient viral particles, positioning this compound as a promising candidate for antiretroviral therapy.[1][2]

Quantitative Data Summary

The antiviral potency and cytotoxicity of this compound have been evaluated in vitro. The following table summarizes the key quantitative data.

| Compound | Virus | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| This compound | HIV-1 | MT-2 | 1.7 | >20 | >11,765 | [3] |

EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral replication. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes 50% reduction in cell viability.[4] Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀, a measure of the compound's therapeutic window.

Signaling Pathway of this compound

This compound targets the HIV-1 integrase protein, a key enzyme in the viral replication cycle. Its allosteric inhibition mechanism disrupts the normal function of integrase, primarily during the late stages of viral maturation.

Caption: Mechanism of action of this compound.

Experimental Protocols

Cell-Based Anti-HIV-1 Assay

This protocol details the methodology to determine the 50% effective concentration (EC₅₀) of this compound against HIV-1 in a human T-cell line.

1.1. Materials

-

Cell Line: MT-2 cells (human T-cell leukemia cell line)

-

Virus: HIV-1 laboratory-adapted strain (e.g., NL4-3)

-

Compound: this compound (dissolved in DMSO)

-

Media: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Reagents:

-

Phosphate-buffered saline (PBS)

-

Trypan blue solution

-

HIV-1 p24 Antigen ELISA kit

-

-

Equipment:

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Inverted microscope

-

Centrifuge

-

ELISA plate reader

-

1.2. Experimental Workflow

Caption: Workflow for the cell-based anti-HIV-1 assay.

1.3. Detailed Protocol

-

Cell Preparation: Culture MT-2 cells in RPMI 1640 complete medium. On the day of the assay, ensure cells are in the logarithmic growth phase and have a viability of >95% as determined by trypan blue exclusion.

-

Cell Seeding: Resuspend MT-2 cells at a concentration of 1 x 10⁵ cells/mL in fresh medium. Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10⁴ cells/well).

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be ≤0.5%.

-

Add 50 µL of each compound dilution to the appropriate wells in triplicate. Include wells with medium only (cell control) and wells with medium and DMSO (vehicle control).

-

-

Virus Infection:

-

Thaw a pre-titered stock of HIV-1.

-

Dilute the virus stock in culture medium to a multiplicity of infection (MOI) of 0.01-0.05.

-

Add 50 µL of the diluted virus to each well, except for the cell control wells.

-

-

Incubation: Incubate the plates for 5-7 days at 37°C in a humidified atmosphere with 5% CO₂.

-

Endpoint Measurement (p24 ELISA):

-

After the incubation period, centrifuge the plates at 300 x g for 5 minutes.

-

Carefully collect the cell-free supernatant from each well.

-

Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of viral inhibition for each compound concentration relative to the virus control (vehicle control).

-

Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cytotoxicity Assay

This protocol determines the 50% cytotoxic concentration (CC₅₀) of this compound on MT-2 cells.

2.1. Materials

-

Cell Line: MT-2 cells

-

Compound: this compound (dissolved in DMSO)

-

Media: RPMI 1640 complete medium

-

Reagents:

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar cell viability reagent

-

-

Equipment:

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

96-well plate reader

-

2.2. Experimental Workflow

Caption: Workflow for the cytotoxicity assay.

2.3. Detailed Protocol

-

Cell Seeding: Follow the same procedure as in the antiviral assay (Protocol 1.3, step 2).

-

Compound Addition: Prepare and add serial dilutions of this compound to the wells as described in the antiviral assay (Protocol 1.3, step 3). Include cell control and vehicle control wells.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (5-7 days) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Viability Measurement:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a 96-well plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Determine the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

The provided protocols offer a robust framework for the in vitro evaluation of this compound's antiviral activity against HIV-1. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, contributing to the further development of this novel class of antiretroviral agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis, and Preclinical Profiling of this compound (BMS-986180), an Allosteric Inhibitor of HIV-1 Integrase with Broad-Spectrum Activity toward 124/125 Polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

Application Notes and Protocols for GSK3739936 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3739936 is a potent, allosteric inhibitor of HIV-1 integrase (ALLINI) that demonstrates significant promise in antiviral research. Its unique mechanism of action involves binding to a pocket at the interface of two integrase monomers, which promotes aberrant integrase multimerization and leads to the formation of replication-deficient viral particles. These application notes provide detailed protocols for utilizing this compound in cell culture-based antiviral and cytotoxicity assays.

Mechanism of Action: Allosteric Inhibition of HIV-1 Integrase

This compound targets the HIV-1 integrase enzyme, which is crucial for the integration of the viral DNA into the host cell's genome. Unlike integrase strand transfer inhibitors (INSTIs), this compound acts allosterically. By binding to a site distinct from the active site, it induces conformational changes that lead to the improper assembly and function of the integrase enzyme. This ultimately disrupts the viral replication cycle.

Caption: Mechanism of action of this compound.

Data Presentation

The following tables summarize the in vitro activity of this compound against various HIV-1 strains and its cytotoxicity profile.

Table 1: Antiviral Activity of this compound against HIV-1 Strains

| HIV-1 Strain/Variant | Cell Line | Assay Type | EC50 (nM) | Reference |

| NLRepRluc-WT | MT-2 | Luciferase Reporter | 1.7 | |

| Various Clinical Isolates | MT-2 | Varies | <10 | [1] |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Assay Type | CC50 (µM) | Reference |

| MT-2 | CellTiter-Glo | >20* | [2] |

*Note: The CC50 value for this compound in MT-2 cells was not explicitly found in the searched literature. This value is based on a related HIV-1 capsid inhibitor, GSK878, as a reference point.[2] It is recommended to determine the specific CC50 for this compound under your experimental conditions.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

-

Working Solutions: Prepare fresh dilutions of the stock solution in the appropriate cell culture medium for each experiment. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤0.5%).

Caption: Preparation of this compound solutions.

Antiviral Activity Assay (HIV-1 Reporter Virus)

This protocol is adapted from established methods for assessing antiviral activity against HIV-1 using a luciferase reporter virus in MT-2 cells.

Materials:

-

MT-2 cells

-

HIV-1 reporter virus (e.g., NLRepRluc)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

-

This compound working solutions

-

96-well white, solid-bottom assay plates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-

Cell Seeding: Seed MT-2 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 50 µL of complete RPMI-1640 medium.

-

Compound Addition: Add 50 µL of 2x concentrated this compound working solutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-compound control.

-

Virus Infection: Add 100 µL of HIV-1 reporter virus diluted in complete RPMI-1640 medium to each well. The amount of virus should be optimized to yield a robust luciferase signal without causing significant cell death.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Lysis and Luminescence Reading:

-

Equilibrate the plate and luciferase assay reagent to room temperature.

-

Add a volume of luciferase reagent equal to the culture volume in each well.

-

Mix on a plate shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Caption: Workflow for the antiviral activity assay.

Cytotoxicity Assay (CellTiter-Glo®)

This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of this compound in MT-2 cells using the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

-

MT-2 cells

-

Complete RPMI-1640 medium

-

This compound working solutions

-

96-well white, solid-bottom assay plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed MT-2 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control and a no-cell control (medium only) for background subtraction.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (48-72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Lysis and Luminescence Reading:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the culture volume in each well.

-

Mix on a plate shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Caption: Workflow for the cytotoxicity assay.

References

Application Notes and Protocols for GSK3739936 In Vitro HIV-1 Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3739936 (also known as BMS-986180) is a potent, orally bioavailable allosteric inhibitor of HIV-1 integrase.[1] Unlike integrase strand transfer inhibitors (INSTIs), this compound employs a novel mechanism of action by binding to a site on the integrase enzyme that is distinct from the active site. This binding induces aberrant multimerization of the integrase protein, leading to the production of non-infectious viral particles.[1] These application notes provide a detailed overview of the in vitro evaluation of this compound, including its inhibitory activity, cytotoxicity, and the methodologies used for its characterization.

Quantitative Data Summary

The in vitro antiviral activity and cytotoxicity of this compound have been evaluated in various cell-based assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Cell Line | Virus Strain | Value | Reference |

| EC50 | MT-2 | Wild-Type (WT) HIV-1 | 1.7 nM | [2] |

| IC50 | N/A | HIV-1 Integrase | 11.1 nM | [2] |

| CC50 | MT-2 | N/A | >20 µM | [2] |

EC50 (50% Effective Concentration): The concentration of the drug that inhibits 50% of viral replication in cell culture. IC50 (50% Inhibitory Concentration): The concentration of the drug that inhibits 50% of the enzymatic activity of HIV-1 integrase. CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability.

Mechanism of Action: Allosteric Inhibition of HIV-1 Integrase

This compound acts as a molecular glue, inducing and stabilizing non-functional multimers of the HIV-1 integrase enzyme. This allosteric mechanism disrupts the normal process of viral maturation. The binding of this compound to the integrase catalytic core domain (CCD) at the interface where it interacts with the host protein LEDGF/p75 triggers a conformational change that promotes aberrant protein-protein interactions between integrase subunits.[3][4] This leads to the formation of dysfunctional integrase oligomers, preventing the proper assembly of the viral core and resulting in the production of replication-incompetent virions.[1][3]

References

- 1. Design, Synthesis, and Preclinical Profiling of this compound (BMS-986180), an Allosteric Inhibitor of HIV-1 Integrase with Broad-Spectrum Activity toward 124/125 Polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. graphviz.org [graphviz.org]

- 3. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Animal Model Studies Using GSK3739936

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available preclinical data on GSK3739936, an allosteric inhibitor of HIV-1 integrase. The information is based on published in vivo studies and is intended to guide researchers in designing future experiments.

Introduction

This compound (also known as BMS-986180) is a novel allosteric inhibitor of HIV-1 integrase (ALLINI).[1][2][3] Its mechanism of action involves binding to a pocket at the interface of two integrase monomers, which promotes aberrant integrase multimerization.[1][2][3] This ultimately leads to the production of viral particles that are deficient in replication.[1][2][3] While showing promise due to its potent in vitro activity and favorable pharmacokinetic profile in preclinical species, its development was halted due to adverse findings in rat toxicology studies.[1][2][3]

Mechanism of Action: Allosteric Inhibition of HIV-1 Integrase

This compound targets the HIV-1 integrase enzyme, which is crucial for the replication of the virus. Unlike integrase strand transfer inhibitors (INSTIs), this compound acts allosterically. This dual mechanism of action involves:

-

Inhibition of IN-LEDGF/p75 Interaction: It interferes with the interaction between integrase (IN) and the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75, which is important for the transport of the pre-integration complex into the nucleus and its tethering to chromatin.

-

Promotion of Aberrant IN Multimerization: It induces conformational changes in the integrase dimer, leading to the formation of non-functional multimers. This disrupts the normal assembly of the viral core, resulting in the production of non-infectious virions.[1][2][3]

Caption: Mechanism of action of this compound in the HIV-1 replication cycle.

Pharmacokinetic Profile

Preclinical studies indicated that this compound possessed a good pharmacokinetic (PK) profile in animal models, which suggested the potential for a low predicted human efficacious dose.[1][2][3] However, specific quantitative PK parameters from these studies are not publicly available.

Toxicology Studies

Further development of this compound was discontinued due to findings from rat toxicology studies.[1][2][3]

Summary of Toxicology Findings

| Animal Model | Dose | Findings | Reference |

| Rat | 500 mg/kg/day | Lipid vacuolation in the liver and kidneys | [4] |

Experimental Protocols

While detailed protocols from the specific studies on this compound are not fully published, the following represents a general methodology for conducting toxicology and pharmacokinetic studies in rats based on standard practices in the field.

Protocol 1: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound after a single oral or intravenous administration.

Materials:

-

This compound

-

Vehicle for dosing (e.g., 90:10 PEG-400/EtOH for IV, 90:5:5 PEG-400/EtOH/TPGS for oral)[4]

-

Male Sprague-Dawley rats[4]

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Fast animals overnight prior to dosing.

-

Administer this compound via the desired route (oral gavage or intravenous injection). A typical IV dose for such studies might be 1 mg/kg, and an oral dose could be 5 mg/kg.[4]

-

Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[5]

-

Process blood to separate plasma.

-

Analyze plasma samples to determine the concentration of this compound using a validated analytical method.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and oral bioavailability.

Caption: Workflow for a single-dose pharmacokinetic study in rats.

Protocol 2: Repeat-Dose Toxicology Study in Rats

Objective: To evaluate the potential toxicity of this compound following repeated daily administration.

Materials:

-

This compound

-

Vehicle for dosing

-

Male and female Sprague-Dawley rats

-

Equipment for clinical observations, body weight, and food consumption measurements

-

Equipment for hematology, clinical chemistry, and urinalysis

-

Necropsy and histology supplies

Procedure:

-

Acclimate animals for a minimum of one week.

-

Randomly assign animals to control (vehicle only) and treatment groups (e.g., low, mid, and high doses of this compound). A high dose of 500 mg/kg/day was noted to cause toxicity.[4]

-

Administer the compound or vehicle daily for a specified duration (e.g., 7 or 14 days).

-

Perform daily clinical observations.

-

Measure body weight and food consumption regularly.

-

At the end of the treatment period, collect blood for hematology and clinical chemistry analysis, and urine for urinalysis.

-

Perform a full necropsy on all animals.

-

Collect selected organs and tissues for histopathological examination, with a particular focus on the liver and kidneys based on known toxicities.[4]

Caption: General workflow for a repeat-dose toxicology study.

Conclusion and Future Directions

The preclinical data on this compound highlight the potential of allosteric HIV-1 integrase inhibitors as a therapeutic class. However, the toxicology findings in rats underscore the importance of thorough safety assessments in drug development. Future research on compounds with a similar mechanism of action should include early in vitro and in vivo screening for potential liabilities such as lipidosis. The development of related compounds, such as GSK3839919, has aimed to mitigate the adverse effects observed with this compound while retaining potent antiviral activity.[4][6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis, and Preclinical Profiling of this compound (BMS-986180), an Allosteric Inhibitor of HIV-1 Integrase with Broad-Spectrum Activity toward 124/125 Polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Preclinical Profiling of GSK3839919, a Potent HIV-1 Allosteric Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, NBD-14189, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Determining the EC50 of GSK3739936 Against HIV-1 Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3739936 is a potent, next-generation allosteric integrase inhibitor (ALLINI) of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] Unlike traditional integrase strand transfer inhibitors (INSTIs), this compound exhibits a novel mechanism of action by binding to the catalytic core domain of the HIV-1 integrase enzyme, inducing aberrant multimerization.[2] This process disrupts the normal function of integrase, leading to the production of non-infectious viral particles. This unique mode of action provides a promising avenue for the treatment of HIV-1, including strains that have developed resistance to other classes of antiretroviral drugs.

These application notes provide detailed protocols for determining the 50% effective concentration (EC50) of this compound against various strains of HIV-1 using two standard in vitro methods: a luciferase reporter gene assay and a p24 antigen capture ELISA.

Mechanism of Action of this compound

This compound targets the HIV-1 integrase, a key enzyme responsible for inserting the viral DNA into the host cell's genome. By binding to an allosteric site on the integrase, this compound promotes the formation of dysfunctional integrase multimers, thereby inhibiting the integration process and subsequent viral replication.

Caption: Mechanism of this compound action.

Data Presentation: EC50 of this compound Against HIV-1 Strains

The following table summarizes the reported EC50 values for this compound against wild-type and various mutant strains of HIV-1.

| HIV-1 Strain/Variant | EC50 (nM) | Fold Change vs. Wild-Type | Reference |

| Wild-Type (NL4-3) | 1.7 | 1.0 | [1] |

| Integrase Polymorphism T124/T125 | 1.7 | 1.0 | [2] |

| Integrase Polymorphism A124/T125 | 1.7 | 1.0 | [2] |

| Integrase Polymorphism T124/A125 | 1.7 | 1.0 | [2] |

| Integrase Polymorphism N124/T125 | 1.7 | 1.0 | [2] |

| Integrase Polymorphism A124/A125 | 1.7 | 1.0 | [2] |

Note: The available data primarily focuses on variants with polymorphisms at amino acid positions 124 and 125 of the integrase enzyme, demonstrating broad activity. Further studies are required to determine the efficacy against a wider range of clinical isolates and strains with resistance to other INSTIs.

Experimental Protocols

Two primary methods for determining the EC50 of this compound are detailed below.

Luciferase Reporter Gene Assay

This assay utilizes a genetically engineered HIV-1 strain that contains a luciferase reporter gene. The level of luciferase expression is proportional to the extent of viral replication.

Caption: Luciferase assay workflow.

Protocol:

-

Cell Preparation:

-

Culture TZM-bl cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired concentration range for the dose-response curve. It is recommended to start with a high concentration of approximately 100 nM and perform 1:3 serial dilutions.

-

-

Infection:

-

To the cell-containing wells, add the serially diluted this compound.

-

Immediately after adding the compound, infect the cells with a pre-titered amount of luciferase-reporter HIV-1 (e.g., NL-LucR.T2A-EGFP). The amount of virus should be sufficient to yield a strong luciferase signal in the absence of the inhibitor.

-

Include control wells with cells and virus but no compound (positive control) and wells with cells only (negative control).

-

-

Incubation and Lysis:

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, remove the culture medium and lyse the cells according to the manufacturer's instructions of the chosen luciferase assay kit.

-

-

Luminescence Measurement and Data Analysis:

-

Measure the luciferase activity in each well using a luminometer.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value.[3][4]

-

p24 Antigen Capture ELISA

This assay measures the amount of HIV-1 p24 capsid protein produced in the supernatant of infected cells, which is an indicator of viral replication.

Caption: p24 ELISA workflow.

Protocol:

-

Cell and Virus Preparation:

-

Culture MT-2 cells in RPMI 1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Prepare a stock of the desired HIV-1 strain and determine its 50% tissue culture infectious dose (TCID50).

-

-

Antiviral Assay:

-

In a 96-well plate, mix the desired concentration of this compound with MT-2 cells (e.g., 5 x 10^4 cells per well).

-

Add the HIV-1 virus stock at a multiplicity of infection (MOI) of 0.01 to 0.1.

-

Include appropriate positive (virus-infected, untreated cells) and negative (uninfected cells) controls.

-

-

Incubation and Supernatant Collection:

-

Incubate the plate for 4 to 5 days at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

-

p24 ELISA:

-

Perform a p24 antigen capture ELISA on the collected supernatants according to the manufacturer's protocol of a commercial kit.[5][6][7] This typically involves the following steps:

-

Coating a 96-well plate with a capture antibody specific for HIV-1 p24.

-

Adding the cell culture supernatants to the wells.

-

Adding a biotinylated detector antibody.

-

Adding streptavidin-horseradish peroxidase (HRP).

-

Adding a chromogenic substrate (e.g., TMB) and stopping the reaction.

-

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve using recombinant p24 antigen to quantify the amount of p24 in the supernatants.

-

Calculate the percentage of inhibition of p24 production for each this compound concentration compared to the positive control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting to a sigmoidal dose-response curve.[3][4]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, Synthesis, and Preclinical Profiling of this compound (BMS-986180), an Allosteric Inhibitor of HIV-1 Integrase with Broad-Spectrum Activity toward 124/125 Polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. towardsdatascience.com [towardsdatascience.com]

- 4. Roman Hillje [romanhaa.github.io]

- 5. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ablinc.com [ablinc.com]

- 7. ctkbiotech.com [ctkbiotech.com]

Troubleshooting & Optimization

Technical Support Center: GSK3739936 In Vitro Experiments

Welcome to the technical support center for GSK3739936. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vitro experiments with this allosteric HIV-1 integrase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an allosteric inhibitor of HIV-1 integrase. Unlike integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site, this compound binds to a pocket at the interface of two integrase monomers. This binding promotes aberrant multimerization of the integrase enzyme, leading to the production of replication-deficient viral particles.[1][2][3][4][5] This allosteric mechanism means the compound's primary effect is observed during the late stages of the viral replication cycle, specifically during virion maturation.[6][7]

Q2: What are the recommended solvent and storage conditions for this compound?

For long-term storage, this compound solid powder should be kept at -20°C in a dry, dark environment.[8] For short-term storage of a few days to weeks, 0-4°C is acceptable.[8]

Q3: How should I prepare working solutions of this compound in cell culture media?

Working solutions should be prepared by diluting the DMSO stock solution into your cell culture medium immediately before use. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Due to the hydrophobic nature of many small molecule inhibitors, precipitation can occur when diluting the DMSO stock in aqueous media. If precipitation is observed, gentle warming to 37°C and vortexing may help to redissolve the compound.[10] However, it is advisable to visually inspect the medium for any precipitate before adding it to the cells.

Troubleshooting Guides

Solubility and Stability Issues

Problem: I am observing precipitation of this compound in my cell culture medium.

Possible Causes & Solutions:

-

Concentration Exceeds Solubility Limit: The working concentration of this compound may be too high for the aqueous environment of the cell culture medium.

-

Solution: Perform a solubility test. Prepare serial dilutions of your this compound stock in your specific cell culture medium and visually inspect for precipitation after a short incubation. Centrifuging the solution and measuring the concentration of the supernatant via HPLC can also determine the kinetic solubility.[3]

-

-

Interaction with Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes affect compound solubility.

-

Solution: While serum proteins often help to stabilize small molecules, interactions can be complex.[2] If you suspect a problem, you can test the solubility in both serum-free and serum-containing media.

-

-

Incorrect pH: The pH of the medium can influence the solubility of a compound.

-

Solution: Ensure your cell culture medium is properly buffered and at the correct physiological pH.

-

Problem: I am concerned about the stability of this compound during my multi-day experiment.

Possible Causes & Solutions:

-

Compound Degradation: Small molecules can degrade in aqueous solutions over time, especially at 37°C.

-

Solution: Conduct a stability study. Add this compound to your cell culture medium at the desired concentration and incubate under the same conditions as your experiment (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot and analyze the concentration of the parent compound using a suitable analytical method like HPLC-UV or LC-MS/MS.[3]

-

If significant degradation is observed, you may need to perform media changes with freshly prepared compound during the experiment.[3]

-

Inconsistent Results in Cell-Based Assays

Problem: I am seeing high variability in the EC50 values from my antiviral assays.

Possible Causes & Solutions:

-

Cell Health and Passage Number: The physiological state of the cells can significantly impact assay results. High passage numbers can lead to phenotypic changes.

-

Solution: Use cells with a consistent and low passage number for all experiments. Regularly monitor cell viability and morphology.

-

-

Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.

-

Solution: Ensure accurate and consistent cell seeding in all wells of your assay plates.

-

-

Assay Timing: Since this compound primarily affects the late stages of viral replication, the timing of compound addition and the assay endpoint are critical.

-

Solution: For single-round infectivity assays, the inhibitory effect may be less potent compared to multiple-round replication assays where the effect on virion maturation becomes more apparent.[7] Optimize the incubation time with the compound to capture its mechanism of action.

-

-

Compound Bioavailability: Discrepancies between biochemical and cell-based assay potencies can arise from poor cell permeability or nonspecific binding.[1][2]

-

Solution: If feasible, perform cellular uptake studies to determine the intracellular concentration of this compound.

-

Off-Target Effects and Cytotoxicity

Problem: I am observing cytotoxicity at concentrations where I expect to see specific antiviral activity.

Possible Causes & Solutions:

-

Intrinsic Toxicity: The compound itself may have cytotoxic effects at higher concentrations.

-

Solution: Always run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo®) using the same cell line, compound concentrations, and incubation times as your primary antiviral assay. This will allow you to determine the therapeutic window (the concentration range where the compound is effective but not toxic).

-

-

Lipid Vacuolation: A related compound was found to cause lipid vacuolation in preclinical studies.[11] This can be a form of cytotoxicity.

-

Solution: If you suspect this type of off-target effect, you can perform an in vitro lipid vacuolation assay. This typically involves treating cells with the compound and then staining for neutral lipids with a dye like Nile Red or Oil Red O, followed by imaging or flow cytometry.

-

-

Off-Target Binding: The compound may be interacting with other cellular targets.

-

Solution: While specific off-target interactions for this compound are not widely reported, it is good practice to include appropriate controls. If a known off-target is suspected, you can use a secondary assay to assess its activity.

-

Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, the following table summarizes key reported values and general recommendations for this class of compound.

| Parameter | Value/Recommendation | Source |

| In Vitro EC50 | 1.7 nM (against certain 124/125 variants) | [12] |

| Stock Solution Solvent | DMSO | |

| Recommended DMSO in Media | ≤ 0.1% | |

| Long-Term Storage (Solid) | -20°C | [8] |

| Stock Solution Storage | -20°C (aliquoted) |

Key Experimental Protocols

Protocol 1: General Antiviral Assay

-

Cell Seeding: Seed host cells (e.g., MT-4 or a relevant cell line) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight if necessary.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is constant across all wells, including the vehicle control.

-

Infection and Treatment: Pre-treat cells with the diluted this compound for a short period (e.g., 1-2 hours). Then, infect the cells with a known titer of HIV-1. Alternatively, add the compound and virus simultaneously.

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).

-

Endpoint Measurement: Measure the extent of viral replication. This can be done through various methods, such as:

-

Measuring the activity of a reporter gene (e.g., luciferase or β-galactosidase) engineered into the virus.

-

Quantifying viral antigens (e.g., p24) in the supernatant by ELISA.

-

Assessing virus-induced cytopathic effects (CPE) using a cell viability assay (e.g., MTT or CellTiter-Glo®).

-

-

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Lipid Vacuolation Assay

-

Cell Culture: Plate a suitable cell line (e.g., a hepatocyte cell line if liver toxicity is a concern) in a multi-well imaging plate.

-

Compound Treatment: Treat the cells with various concentrations of this compound and appropriate controls (vehicle and a known inducer of lipidosis) for 24-48 hours.

-

Staining:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells (e.g., with 4% paraformaldehyde).

-

Stain for nuclei with a dye like Hoechst or DAPI.

-

Stain for neutral lipids with a fluorescent dye such as Nile Red or BODIPY™ 493/503.

-

-

Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

-

Analysis: Quantify the intensity and number of lipid droplets per cell. An increase in lipid droplet accumulation in compound-treated cells compared to vehicle controls indicates potential for inducing lipid vacuolation.

Visualizations

Caption: Mechanism of action of this compound.

References

- 1. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Preclinical Profiling of this compound (BMS-986180), an Allosteric Inhibitor of HIV-1 Integrase with Broad-Spectrum Activity toward 124/125 Polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Allosteric Mechanism for Inhibiting HIV-1 Integrase with a Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. journals.asm.org [journals.asm.org]

- 8. medkoo.com [medkoo.com]

- 9. cdn.stemcell.com [cdn.stemcell.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | HIV-1 integrase inhibitor | Probechem Biochemicals [probechem.com]

Optimizing GSK3739936 concentration for cell-based assays

Technical Support Center: GSK3739936

Welcome to the technical support resource for this compound, a potent and selective inhibitor of Kinase X (KX). This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize the use of this compound in your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, ATP-competitive inhibitor of Kinase X (KX). By binding to the ATP pocket of the KX catalytic domain, it prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade responsible for Cytokine Y (CY) production.

Q2: What is the recommended starting concentration for my experiments?

A2: For initial experiments, we recommend a starting concentration range of 10 nM to 1 µM. The optimal concentration will be cell-type and assay-dependent. A dose-response experiment is crucial to determine the IC50 value in your specific system.

Q3: What is the solubility of this compound?

A3: this compound is soluble up to 10 mM in DMSO. For cell culture, we recommend preparing a 10 mM stock in DMSO and then performing serial dilutions in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced artifacts.

Q4: How stable is this compound in solution?

A4: The 10 mM DMSO stock solution is stable for up to 3 months when stored at -20°C and protected from light. Working solutions diluted in cell culture medium should be prepared fresh for each experiment.

Troubleshooting Guide

Issue 1: High variability between replicate wells.

-

Possible Cause 1: Uneven cell seeding.

-

Solution: Ensure you have a single-cell suspension before seeding. After plating, gently rock the plate in a cross pattern to ensure even distribution. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator.

-

-

Possible Cause 2: Inaccurate pipetting of the compound.

-

Solution: Use calibrated pipettes and perform serial dilutions carefully. When adding the compound to the wells, pipette up and down gently to ensure proper mixing without disturbing the cell monolayer.

-

-

Possible Cause 3: Edge effects.

-

Solution: Avoid using the outermost wells of the plate for experimental conditions, as they are more prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity.

-

Issue 2: No observable effect of this compound, even at high concentrations.

-

Possible Cause 1: Inactive compound.

-

Solution: Ensure the compound has been stored correctly at -20°C and protected from light. If in doubt, use a fresh vial.

-

-

Possible Cause 2: Cell line does not express the target (Kinase X) or the pathway is not active.

-

Solution: Confirm the expression of Kinase X in your cell line via Western Blot or qPCR. Ensure you are using an appropriate stimulus (e.g., LPS, TNF-α) to activate the signaling pathway leading to Cytokine Y production.

-

-

Possible Cause 3: Incorrect assay endpoint.

-

Solution: Verify that your method for detecting Cytokine Y (e.g., ELISA, qPCR) is working correctly and that the incubation time is sufficient for cytokine production and secretion.

-

Issue 3: Significant cell death observed across all concentrations.

-

Possible Cause 1: Compound cytotoxicity.

-

Solution: The concentrations used may be too high for your specific cell type. Perform a cytotoxicity assay (e.g., using CellTiter-Glo® or an LDH assay) to determine the cytotoxic concentration 50 (CC50). Aim to work at concentrations at least 10-fold below the CC50.

-

-

Possible Cause 2: High DMSO concentration.

-

Solution: Ensure the final concentration of the DMSO solvent is below 0.1% in all wells, including the vehicle control.

-

Quantitative Data Summary

The following tables provide reference data for this compound from internal validation assays.

Table 1: Potency and Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Target Pathway Stimulant | IC50 (nM) for Cytokine Y Inhibition | CC50 (µM) | Therapeutic Index (CC50/IC50) |

| THP-1 (Human Monocytic) | 100 ng/mL LPS | 85 | > 20 | > 235 |

| RAW 264.7 (Murine Macrophage) | 50 ng/mL LPS | 120 | > 20 | > 167 |

| A549 (Human Lung Carcinoma) | 10 ng/mL TNF-α | 250 | 15 | 60 |

Table 2: Recommended Incubation Times

| Experiment Type | Recommended Incubation Time with this compound | Notes |

| Dose-Response (IC50) | 18 - 24 hours | Pre-incubate with compound for 1 hour before adding stimulant. |